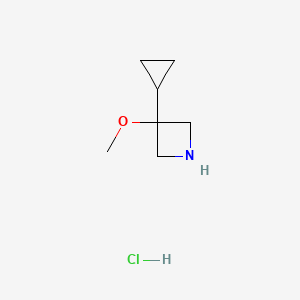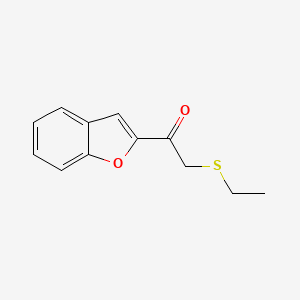
3-Cyclopropyl-3-methoxyazetidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-3-methoxyazetidine hydrochloride is an organic compound with the molecular formula C7H14ClNO. It is known for its stability and good solubility in solvents . This compound is of interest in various scientific fields due to its unique chemical structure and properties.
Métodos De Preparación
The synthesis of 3-Cyclopropyl-3-methoxyazetidine hydrochloride typically involves the reaction of cyclopropylamine with methoxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable methods . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
3-Cyclopropyl-3-methoxyazetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other nucleophiles like halides or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the desired reaction. Major products formed from these reactions include cyclopropyl ketones, alcohols, and substituted azetidines.
Aplicaciones Científicas De Investigación
3-Cyclopropyl-3-methoxyazetidine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropyl-3-methoxyazetidine hydrochloride involves its interaction with specific molecular targets, such as GABA receptors. By binding to these receptors, it can modulate their activity, leading to potential therapeutic effects in the treatment of cognitive disorders. The exact pathways and molecular interactions are still under investigation, but its central nervous system activity is of particular interest .
Comparación Con Compuestos Similares
3-Cyclopropyl-3-methoxyazetidine hydrochloride can be compared with other similar compounds such as:
3-Methoxyazetidine hydrochloride: Similar in structure but lacks the cyclopropyl group, which may affect its biological activity and chemical reactivity.
Cyclopropylamine derivatives: These compounds share the cyclopropyl group but differ in other substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its combination of the cyclopropyl and methoxy groups, which confer distinct chemical and biological characteristics.
Propiedades
Fórmula molecular |
C7H14ClNO |
|---|---|
Peso molecular |
163.64 g/mol |
Nombre IUPAC |
3-cyclopropyl-3-methoxyazetidine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-9-7(4-8-5-7)6-2-3-6;/h6,8H,2-5H2,1H3;1H |
Clave InChI |
NTNCBVJTPUTKRU-UHFFFAOYSA-N |
SMILES canónico |
COC1(CNC1)C2CC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol hydrochloride](/img/structure/B15303083.png)









![tert-butyl N-{1-[4-(fluorosulfonyl)phenyl]ethyl}carbamate](/img/structure/B15303149.png)


![[3-(Difluoromethyl)-3-methoxycyclobutyl]methanol](/img/structure/B15303181.png)
